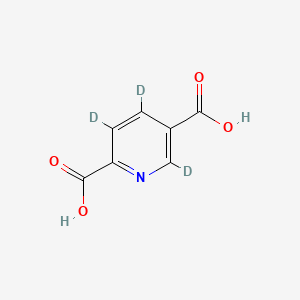
2,5-Pyridinedicarboxylic Acid-d3
Cat. No. B564997
Key on ui cas rn:
1246820-77-8
M. Wt: 170.138
InChI Key: LVPMIMZXDYBCDF-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04526787
Procedure details


To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute EtOH was added 100 mL of concentrated H2SO4 over a period of 1.5 h. During this time, the solid gradually all went into solution. The brown reaction mixture was refluxed for 16 h. Then 200 mL of benzene was added and the benzene/EtOH/H2O azeotrope was removed at the rate of 30 mL/30 min, with more 1:1 benzene/EtOH mixture added at 30-min intervals. After 5 h, the reaction mixture was poured onto 30 L of ice-water. Solid NaHCO3 was then added until the mixture was neutralized. The product was extracted into EtOAc. The EtOAc layer was washed with brine, dried (Na2SO4), and concentrated to 99.8 g of a yellow solid, which was purified on 400 g of silica gel (25% Et2O/hexane and 50% Et2O/hexane) to give 95 g of solid. Recrystallization from Et2O/hexane gave 90 g of the diethyl ester, diethyl pyridine-2,5-dicarboxylate, as pale yellow crystals, mp 46°-47° C.; IR (mull) 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 cm-1 ; 1H NMR (CDCl3) δ1.47 and 1.50 (2 t, J=7.5 Hz, 6, CO2CH2CH3), 4.55 and 4.62 (2 q, J=7.5 Hz, 4, CO2CH2CH3), 8.17 (d, J=8 Hz, 1, 3'--H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1, 4'--H), 9.33 d, J=2.5 Hz, 1,6'--H).



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].OS(O)(=O)=O.[CH:18]1C=CC=C[CH:19]=1.[CH3:24][CH2:25]O>>[N:1]1[CH:6]=[C:5]([C:7]([O:9][CH2:18][CH3:19])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([O:12][CH2:24][CH3:25])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC(=C1)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The brown reaction mixture was refluxed for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the benzene/EtOH/H2O azeotrope was removed at the rate of 30 mL/30 min, with more 1:1 benzene/EtOH mixture
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added at 30-min intervals
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto 30 L of ice-water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Solid NaHCO3 was then added until the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted into EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The EtOAc layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 99.8 g of a yellow solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on 400 g of silica gel (25% Et2O/hexane and 50% Et2O/hexane)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC(=C1)C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 95 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

